molecular formula C25H23N3O2S2 B2521380 N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1209807-84-0

N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2521380
CAS No.: 1209807-84-0
M. Wt: 461.6
InChI Key: XGNAJRJDNPFZPP-UHFFFAOYSA-N
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Description

N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a novel synthetic compound designed for advanced medicinal chemistry and oncology research. It features a thiazole core, a privileged structure in drug discovery known for its diverse biological activities and presence in several approved therapeutics . The molecular architecture, which integrates a 3,3-diphenylpropyl moiety and a thiophene-3-carboxamide group, is characteristic of compounds investigated for their potential to interact with specific enzymatic targets and cellular pathways . This compound is of significant interest in exploratory cancer research. Its structural framework is analogous to other investigated N-(4-arylthiazol-2-yl)carboxamide derivatives, which have demonstrated potent in vitro activity against both sensitive and resistant cancer cell lines, including models of melanoma, pancreatic cancer, and chronic myeloid leukemia . The mechanism of action for such molecules often involves the induction of programmed cell death through the concomitant initiation of apoptosis and autophagy, providing a promising strategy for overcoming treatment resistance . Researchers utilize this high-purity compound as a key intermediate or tool molecule in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological mechanisms. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c29-23(15-21-17-32-25(27-21)28-24(30)20-12-14-31-16-20)26-13-11-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,12,14,16-17,22H,11,13,15H2,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNAJRJDNPFZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a thiophene moiety, and a carboxamide functional group, which contribute to its unique properties and biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties . For instance, derivatives containing thiophene and thiazole rings have been shown to inhibit cancer cell proliferation by interfering with tubulin polymerization, a crucial process for cell division. Studies have demonstrated that certain thiophene derivatives can effectively bind to the colchicine site on tubulin, leading to significant antiproliferative effects against various cancer cell lines .

Antioxidant Properties

The antioxidant capacity of compounds is often evaluated using assays like the DPPH radical scavenging method. While specific data on this compound is limited, related compounds have shown promising antioxidant activity. For example, some derivatives with similar moieties have demonstrated radical scavenging activities that surpass those of well-known antioxidants like ascorbic acid .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The presence of the thiazole and thiophene rings suggests potential interactions with enzymes and proteins involved in various biochemical pathways. For instance, compounds featuring these moieties often exhibit enhanced lipophilicity and the capacity for hydrogen bonding, which can improve their pharmacological profiles .

Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesAnticancer ActivityAntioxidant Activity
Compound AThiophene + ThiazoleHigh (IC50 < 10 µM)Moderate (1.5x Ascorbic Acid)
Compound BThiazole + CarboxamideModerate (IC50 ~ 20 µM)High (2x Ascorbic Acid)
This compoundThiazole + Thiophene + CarboxamideTBDTBD

Case Studies

  • Case Study 1: Anticancer Evaluation
    • A study evaluated a series of thiophene derivatives for their anticancer activity against human glioblastoma U-87 cells. Results indicated that compounds with similar structural motifs exhibited IC50 values in the nanomolar range, suggesting potent anticancer effects.
  • Case Study 2: Antioxidant Screening
    • In another study focusing on thiazole derivatives, researchers found that certain analogs displayed significant antioxidant activity through DPPH radical scavenging assays. These findings highlight the potential for further exploration of related compounds like this compound in developing new antioxidant agents.

Research Findings

Recent literature emphasizes the importance of structural diversity in enhancing biological activity. The combination of thiazole and thiophene rings is frequently associated with improved pharmacological properties across various studies . Moreover, the introduction of substituents such as diphenylpropyl groups may enhance lipophilicity and bioavailability, further contributing to the compound's therapeutic potential.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Analogs
Compound Name Core Structure Substituents Key Differences Reference
Target Compound Thiazole-thiophene 3,3-Diphenylpropylamino, thiophene-3-carboxamide Reference compound
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole-furan 3-Methoxybenzylamino, furan-2-carboxamide Furan replaces thiophene; smaller aromatic substituent
N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide Thiazole-thiophene 4-Dimethylaminophenylamino, thiophene-2-carboxamide Thiophene-2-carboxamide; shorter alkyl chain
Compound 10 () Thiophene-3-carboxamide 4-Fluorophenyl, cyclopropylamino Cyclopropylamino group; fluorophenyl substituent
Compound 13 () Thiazole-coumarin 2,4-Dichlorophenyl, coumarin core Coumarin replaces thiophene; dichlorophenyl substituent

Key Observations :

  • Substituent Effects : The 3,3-diphenylpropyl group in the target compound provides enhanced hydrophobicity compared to smaller groups like cyclopropyl () or 3-methoxybenzyl (), which may improve lipid bilayer penetration .
  • Positional Isomerism : Thiophene-3-carboxamide (target) vs. thiophene-2-carboxamide () affects electronic distribution and steric accessibility .

Comparison with Analogs :

  • compounds utilize similar coupling strategies with cyclopropylamine or 4-fluorophenylamine .
  • employs nucleophilic substitution for coumarin-thiazole hybrids .

SAR Trends :

  • Hydrophobic Substituents : Bulky groups (e.g., diphenylpropyl) likely improve target affinity in lipophilic environments.
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents () enhance metabolic stability and binding specificity .

Physicochemical Properties

Table 3: Physical Properties of Analogs
Compound Melting Point (°C) Molecular Weight Solubility Trends Reference
Target Compound Not reported ~495 (estimated) Low (high logP)
Compound 1f () 198–200 667.9 Moderate (urea group)
Compound 13 () 216–220 446.30 Low (dichlorophenyl)

Insights :

  • Higher molecular weight and hydrophobic substituents (e.g., diphenylpropyl) correlate with lower aqueous solubility.
  • Urea or amide linkages () improve crystallinity and melting points .

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